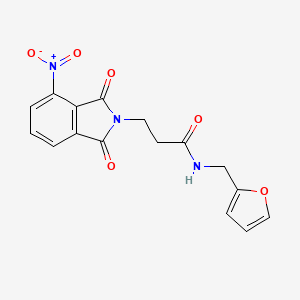

![molecular formula C10H10N4O2S B5523937 4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole CAS No. 255874-77-2](/img/structure/B5523937.png)

4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole compounds like 4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole involves various chemical reactions. For example, Vo (2020) reported the synthesis of 1,5-disubstituted 1,2,3-triazoles via a metal-free multi-component reaction, which might be relevant to the synthesis methods of similar compounds. Ashton et al. (1993) also described various synthetic routes for triazole derivatives, highlighting the versatility of synthesis methods in this chemical class (Vo, 2020) (Ashton et al., 1993).

Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a planar triazole ring, as described by Liu et al. (1999). They noted that in the related compound, the triazole ring and the phenyl ring form a distinct dihedral angle, which is a common feature in this class of compounds (Liu et al., 1999).

Chemical Reactions and Properties

The chemical properties of 4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole are influenced by its molecular structure. Iddon and Nicholas (1996) studied the bromine → lithium exchange reactions of similar triazole compounds, indicating the reactivity of these compounds in substitution reactions. The study provides insights into the chemical behavior of triazole derivatives in various conditions (Iddon & Nicholas, 1996).

Physical Properties Analysis

The physical properties of triazole compounds, such as solubility and melting point, can be inferred from their molecular structure. However, specific studies on the physical properties of 4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole were not identified in this search.

Chemical Properties Analysis

Triazoles exhibit a variety of chemical properties, including their reactions with different chemicals and their role as intermediates in synthesis. Studies like those by Srivastava et al. (2016) and Chand et al. (2016) provide insights into the spectral features and theoretical analysis of triazole compounds, which are essential for understanding their chemical behavior (Srivastava et al., 2016) (Chand et al., 2016).

Scientific Research Applications

Molecular Structure and Crystallography

4-Methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole and its derivatives exhibit distinct molecular and crystallographic features valuable for scientific research. For instance, the triazole ring presents in a planar configuration, contributing to the molecule's overall stability and potential interactions with other compounds. The angles formed between the triazole and phenyl rings suggest potential for intermolecular hydrogen bonding, enhancing its applicability in crystal engineering and design of molecular materials (Yong-jiang Liu et al., 1999).

Corrosion Inhibition

This compound and its relatives have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. Their ability to form protective films on metal surfaces can significantly reduce corrosion rates, making them valuable in industrial applications where metal preservation is critical (K. R. Ansari, M. Quraishi, & Ambrish Singh, 2014). Further investigations into their inhibition mechanisms, involving potentiodynamic polarization and theoretical calculations, can provide insights into the development of more effective corrosion inhibitors (I. Merimi et al., 2019).

Antimicrobial Activity

The antimicrobial potential of 4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole derivatives has been extensively explored. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, demonstrating moderate to significant antimicrobial activities. Such findings suggest their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant infections (N. Upmanyu, Sanjay Kumar, M. Kharya, K. Shah, & Praadep Mishra, 2011).

properties

IUPAC Name |

4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-13-7-11-12-10(13)17-6-8-2-4-9(5-3-8)14(15)16/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIWZLMEHVEISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191350 |

Source

|

| Record name | 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255874-77-2 |

Source

|

| Record name | 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255874-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-[[(4-nitrophenyl)methyl]thio]-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-N'-[1-methyl-2-(1-piperidinyl)ethyl]urea](/img/structure/B5523866.png)

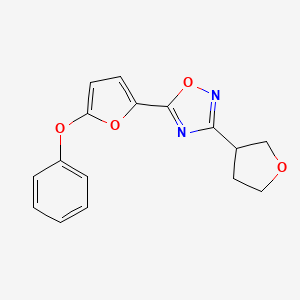

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)

![N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)

![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5523913.png)

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

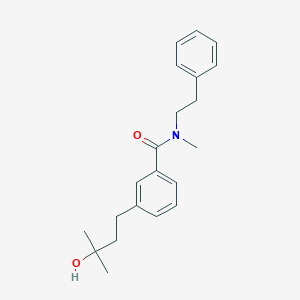

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)